molecular formula C14H9NOS3 B12561005 4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- CAS No. 151502-03-3

4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo-

Cat. No.: B12561005
CAS No.: 151502-03-3
M. Wt: 303.4 g/mol
InChI Key: AVOLWSYTUDOYJG-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with phenyl and thienylmethylene groups. The presence of the thioxo group further enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- typically involves the condensation of thiazolidinone derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-thioxo-4-thiazolidinone with 3-phenyl-2-thienylmethylene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the thioxo group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Corresponding substituted thiazolidinones

Scientific Research Applications

4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes and proteins involved in critical biological processes. For example, it can act as a voltage-gated sodium channel blocker, preventing the propagation of action potentials in neurons. This mechanism is similar to that of anticonvulsant drugs like phenytoin, which block sustained high-frequency repetitive firing of action potentials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 3-phenyl-5-(2-furylmethylene)-2-thioxo-
  • 4-Thiazolidinone, 3-phenyl-5-(2-pyridylmethylene)-2-thioxo-
  • 4-Thiazolidinone, 3-phenyl-5-(2-benzylmethylene)-2-thioxo-

Uniqueness

4-Thiazolidinone, 3-phenyl-5-(2-thienylmethylene)-2-thioxo- stands out due to its unique combination of the thiazolidinone ring with phenyl and thienylmethylene groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to act as a voltage-gated sodium channel blocker further distinguishes it from other similar compounds, highlighting its potential in the development of new therapeutic agents.

Properties

CAS No.

151502-03-3

Molecular Formula

C14H9NOS3

Molecular Weight

303.4 g/mol

IUPAC Name

3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H9NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H

InChI Key

AVOLWSYTUDOYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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